
1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one” is a chemical compound with the CAS Number: 1872768-25-6 . It has a molecular weight of 199.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h1,3-8H2,2H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Applications De Recherche Scientifique
Chemical Synthesis and Spectral Analysis
1-(4-Methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one and its derivatives are significant in chemical synthesis. For instance, derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities show promising antibacterial activities. These compounds are synthesized through a series of steps involving the conversion of aralkyl/aryl carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles and subsequent reactions with electrophiles. Structural elucidation of these compounds is achieved using spectral data such as IR, 1H-NMR, and EI-MS, highlighting their potential in medical and pharmaceutical research (Aziz‐ur‐Rehman et al., 2017).
Facilitation of Chemical Reactions
The compound also plays a role in facilitating chemical reactions. A study discusses how 1-Methylpiperidin-4-one and its analogs undergo pseudo four-component reactions with malononitrile and various aldehydes under ultrasonic irradiation. This process efficiently produces ortho-aminocarbonitrile products within a short time frame, illustrating the compound's utility in accelerating and simplifying chemical synthesis processes (Mojtahedi et al., 2016).
Exploration of Chemical Properties and Structures
Additionally, the chemical properties and structures of compounds related to this compound are extensively studied. For example, the synthesis, crystal structure, and conformational studies of related compounds provide insights into their physical and chemical characteristics, contributing to the understanding of their potential applications in various scientific fields (S. Ozbey et al., 2001).
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
1-(4-methylidenepiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h1,3-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKGTARQYKTXDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC(=C)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1872768-25-6 |
Source


|
| Record name | 1-(4-methylidenepiperidin-1-yl)-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

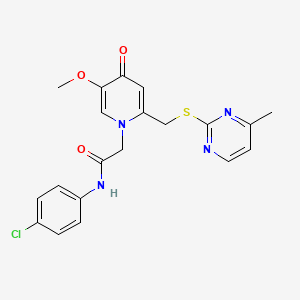
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)
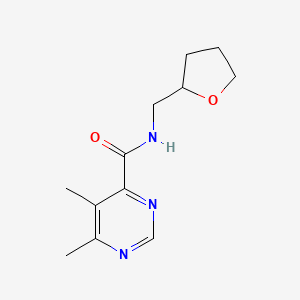
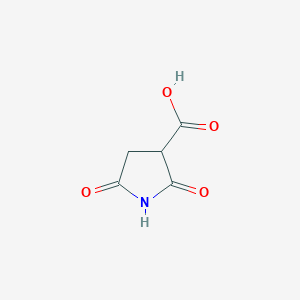
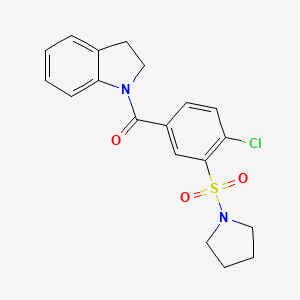
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

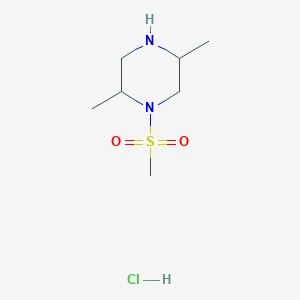
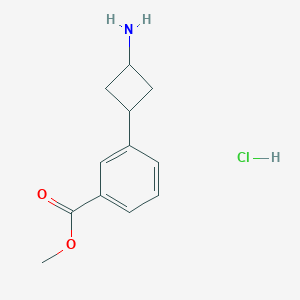
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)



![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)